N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Description
Scientific Research Applications
Synthesis and Binding Studies
The chemical compound has a structure that suggests its potential in various research areas, including the study of interactions with biomolecules. A similar compound has been synthesized and investigated for its binding interactions with bovine serum albumin (BSA), demonstrating the utility of such molecules in understanding protein-ligand interactions. The study provides insights into the thermodynamics of binding and potential implications for drug design and protein chemistry (Meng et al., 2012).
Antianaphylactic Activity
Compounds with a related structural motif have been synthesized and shown to possess antianaphylactic activity. This highlights the potential therapeutic applications of such molecules in treating allergic reactions and their role in the development of new antiallergic drugs (Wagner et al., 1993).
Antimicrobial and Anti-inflammatory Properties
Thieno[2,3-d]pyrimidine derivatives have been explored for their antimicrobial and anti-inflammatory activities. These studies underscore the versatility of thienopyrimidine scaffolds in medicinal chemistry for creating compounds with potential application in treating infections and inflammation (Tolba et al., 2018).
Antitumor Activity
Novel derivatives containing the thieno[3,2-d]pyrimidine moiety have been synthesized and evaluated for their antitumor activities. These compounds demonstrate significant inhibitory effects on various cancer cell lines, indicating the potential of such molecules in the development of new anticancer therapies (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O4S2/c1-13-11-19(25-14(2)24-13)28-35(32,33)16-8-6-15(7-9-16)26-21(30)18-12-17-22(34-18)27-20-5-3-4-10-29(20)23(17)31/h3-12H,1-2H3,(H,26,30)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJDBADPDZAJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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